Acrylodan

Fluorescence Spectroscopy Biophysics Solvatochromism

Non-reactive probes like PRODAN cannot be used for site-specific studies, and alternatives like BADAN lack the extreme dipole moment needed for high-sensitivity dipolar relaxation experiments. Acrylodan solves this with its acryloyl moiety for covalent cysteine labeling and a uniquely high ground/excited state dipole moment. This enables unambiguous, spatially resolved data on protein folding, ligand binding, and hydration dynamics. - Quantifiable labeling: Extinction coefficient of 18,500 M⁻¹cm⁻¹ for precise stoichiometry control. - Robust multiplexing: Optimal spectral separation from dyes like Alexa Fluor 488. - Validated utility: Proven in membrane protein topology mapping (Na+/phosphate cotransporter) and apolipoprotein conformational studies.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 86636-92-2
Cat. No. B149167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylodan
CAS86636-92-2
Synonyms6-acryloyl-2-dimethylaminonaphthalene
acrylodan
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C
InChIInChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3
InChIKeyHMWAJFNEGAJETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrylodan: Thiol-Reactive Fluorescent Probe


Acrylodan (6-acryloyl-2-dimethylaminonaphthalene) is a thiol-reactive, environment-sensitive fluorophore belonging to the 6-acyl-2-dimethylaminonaphthalene probe family, a class renowned for extreme solvent polarity sensitivity [1]. It is specifically designed for covalent attachment to cysteine residues in proteins, enabling site-selective probing of local dipolarity, conformational dynamics, and hydrophobic binding pockets [1]. The compound exhibits a strong solvatochromic response, shifting its emission maximum significantly depending on the polarity of its microenvironment, a fundamental property that underpins its utility in biophysical and biochemical research .

Covalent thiol-reactive labeling for site-directed cysteine conjugation
Strong solvatochromic emission shift reports local polarity changes
Environment-sensitive probe for protein dynamics and folding studies

Why Acrylodan Cannot Be Substituted


Generic polarity-sensitive probes like PRODAN, BADAN, or ANS cannot be directly interchanged with Acrylodan due to fundamental differences in molecular properties that drastically alter experimental outcomes. While all are environment-sensitive, Acrylodan is uniquely characterized by a distinctly greater ground and excited state dipole moment compared to its closest structural analogs PRODAN and BADAN [1], translating to a higher intrinsic sensitivity to its local electric field. Furthermore, Acrylodan's acryloyl moiety confers specific thiol-reactivity, enabling covalent, site-directed labeling. In contrast, PRODAN is non-reactive and distributes non-specifically, while BADAN (a bromoacetyl derivative) and IAEDANS (an iodoacetyl derivative) react with thiols but possess different linker chemistries and spectral properties that preclude direct substitution in established FRET, lifetime, or steady-state anisotropy assays . Substitution leads to non-comparable quantitative results, invalidating prior experimental baselines.

PRODAN Non-covalent, non-specific partitioning lacks site-selective positional information
BADAN Smaller ground- and excited-state dipole moments reduce polarity sensitivity compared to acrylodan
IAEDANS Different linker chemistry and cysteine accessibility profile alter labeling pattern and spectral readout

Acrylodan Quantitative Evidence Guide


Dipole Moments vs BADAN & PRODAN

The electric dipole moments in both the ground (μg) and excited (μe) states for Acrylodan are distinctly greater than those of BADAN and comparable to PRODAN, as determined from solvatochromic shifts [1]. This higher dipole moment is a direct indicator of a stronger charge-transfer character upon excitation, resulting in a more pronounced spectral shift in response to changes in solvent or local protein microenvironment polarity.

Dipole moments
Head-to-head
Acrylodan: distinctly higher μg & μe
vs
BADAN & PRODAN: lower dipole moments
Reported higher intrinsic polarity sensitivity supports conformational change detection
Determined from solvatochromic shifts in multiple solvents
Fluorescence Spectroscopy Biophysics Solvatochromism

Extinction Coefficient vs IAEDANS & Alexa Fluor 488

Acrylodan possesses a specific molar extinction coefficient (ε) of 18,500 M⁻¹cm⁻¹ at 385 nm in its protein-conjugated state [1]. This value is distinct from other common thiol-reactive dyes, enabling precise determination of labeling stoichiometry and allowing for spectral separation in multiplexed experiments. For instance, it contrasts sharply with Alexa Fluor 488 (ε ~71,000 M⁻¹cm⁻¹ at 494 nm) [1] and IAEDANS (ε ~6,000 M⁻¹cm⁻¹ at 337 nm) .

Extinction coefficient
Reported
18,500 M⁻¹cm⁻¹
at 385 nm (protein-conjugated)
Supports precise labeling stoichiometry calculation and spectral separation in multiplexing
Distinct from Alexa Fluor 488 (71,000) and IAEDANS (6,000)
Bioconjugation Protein Labeling Multiplex Assays

Site-Specific Labeling vs PRODAN

Acrylodan is a thiol-reactive probe that forms a stable, covalent bond with cysteine residues in proteins, enabling site-specific labeling of engineered or native cysteines [1]. In a direct application, it was used to site-specifically label Cys34 of Human Serum Albumin (HSA) to monitor domain I unfolding [2]. In contrast, PRODAN is a non-covalent probe that partitions into membranes or binds non-specifically to hydrophobic protein patches [3], offering no spatial resolution at the amino acid level.

Labeling mechanism
Head-to-head
Acrylodan: covalent, thiol-specific (e.g., Cys34 of HSA)
vs
PRODAN: non-covalent, non-specific hydrophobic association
Enables site-selective probing of local protein dynamics; non-covalent probes lack positional resolution
Site-directed labeling validated in HSA unfolding studies
Site-Directed Labeling Protein Engineering Fluorescence Microscopy

Thermochromic Dipole Moment Ratio

Thermochromic shift analysis revealed that the ratio of excited-state to ground-state dipole moment (μe/μg) for Acrylodan is 2.9 [1]. This value is identical to the μe/μg ratio found for both BADAN and the parent compound PRODAN [1]. This quantitative equivalence confirms that the fundamental solvatochromic mechanism (a large change in dipole moment upon excitation) is conserved across this class of 6-acyl-2-dimethylaminonaphthalene dyes.

Dipole moment ratio
Head-to-head
μe/μg = 2.9
identical to BADAN & PRODAN
Conserved solvatochromic mechanism across probe family supports predictable spectral behavior
Thermochromic shift analysis in ethyl acetate
Thermochromism Photophysics Solvatochromic Dyes

Differential Peptide Labeling vs IAEDANS

In a study on the intestinal brush-border membrane Na+/phosphate cotransporter, selective labeling conditions with Acrylodan and IAEDANS were used to probe distinct cysteine environments [1]. Of seven SH-containing peptide fragments identified, five were labeled by Acrylodan (or IAF), while three were labeled by IAEDANS. Crucially, only one peptide was labeled by IAEDANS or fluorescein maleimide exclusively, demonstrating that the chemical nature of the thiol-reactive probe (acrylodan vs. iodoacetamide) dictates which cysteine residues are accessible and labeled in the native, functional protein complex.

Cysteine accessibility
Head-to-head
Acrylodan labeled 5/7 SH peptides
vs
IAEDANS labeled 3/7 SH peptides
Differential labeling pattern reflects cysteine environment and probe-specific accessibility in native complexes
Native Na⁺/phosphate cotransporter labeling study
Membrane Proteins SH-Reagent Cotransporter

Acrylodan Optimal Applications


Probing Protein Conformational Changes

Acrylodan's covalent, thiol-specific reactivity, as demonstrated by its labeling of Cys34 in HSA [1] or engineered cysteines in apolipoprotein A-I mutants [2], makes it the ideal probe for this scenario. Unlike non-covalent probes like PRODAN, Acrylodan provides spatially resolved information about local polarity and dynamics. Its distinctly greater dipole moment compared to BADAN [3] ensures heightened sensitivity to the subtle dipolar perturbations that accompany conformational shifts, ligand binding, or protein folding/unfolding events, yielding high signal-to-noise readouts via steady-state or time-resolved fluorescence.

UV-Excitable Multiplexed Assays

For experiments demanding multiple fluorescent labels, Acrylodan's spectral properties are uniquely advantageous. Its absorption (λmax ~391 nm) and emission (λmax ~500 nm) are well-separated from common visible-range dyes like Alexa Fluor 488 (λex/λem ~494/519 nm) [4]. Its quantifiable extinction coefficient (18,500 M⁻¹cm⁻¹) [4] allows for precise control over labeling stoichiometry. This enables robust multiplexing, for example, using Acrylodan to monitor a specific protein domain via FRET from an intrinsic tryptophan donor [5] while simultaneously visualizing other structures or activities with a green-fluorescent probe, without spectral cross-talk.

Membrane Protein Topology & Cysteine Accessibility

The study on the Na+/phosphate cotransporter [6] established a key precedent: Acrylodan's ability to access and label a distinct subset of cysteine residues in a native membrane protein complex compared to other reagents like IAEDANS. This makes Acrylodan an essential tool for mapping protein topology, identifying functionally important or conformationally sensitive cysteine residues, and studying protein-protein interactions within the complex milieu of the membrane. Its use can reveal which SH groups are in more open or hydrophobic environments, providing unique structural insights not attainable with other thiol-reactive dyes.

Solvation Dynamics and Dipolar Relaxation

The thermochromic data [7] confirms that Acrylodan possesses a large excited-state dipole moment (μe) and a μe/μg ratio of 2.9, which is characteristic of fluorophores with a strong twisted intramolecular charge transfer (TICT) state. This photophysical signature makes Acrylodan an excellent probe for time-resolved fluorescence studies, such as time-dependent fluorescence Stokes shift (TDFSS) experiments. It can report on the picosecond-to-nanosecond timescale dynamics of water and other dipolar relaxations within protein hydration layers and binding pockets, which are critical for understanding enzyme catalysis and molecular recognition.

Application
Selection Property
Validation Focus
Probing protein conformational changes
Covalent site-specific labeling, high dipole moment sensitivity
Local polarity dynamics, folding/unfolding endpoint readout
UV-excitable multiplexed assays
Distinct absorption/emission profile, quantifiable extinction coefficient
Spectral separation from visible dyes, labeling stoichiometry control
Membrane protein topology & cysteine accessibility
Differential SH-group accessibility pattern
Labeling in native membrane complexes, cysteine environment mapping
Solvation dynamics & dipolar relaxation
Large excited-state dipole moment, TICT-state character
Picosecond solvent reorganization, hydration layer reporting

Technical Documentation Hub

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45 linked technical documents
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